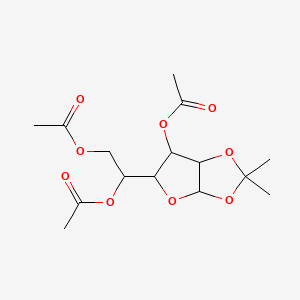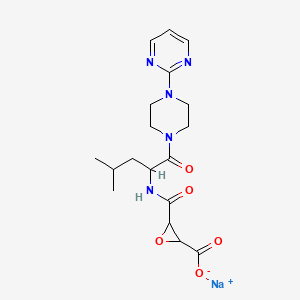
Cbz-Gly-DL-Pro-DL-Phe-DL-Pro-DL-Leu-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbz-Gly-DL-Pro-DL-Phe-DL-Pro-DL-Leu-OH is a synthetic peptide compound. It is composed of glycine, proline, phenylalanine, and leucine residues, with a carbobenzoxy (Cbz) protecting group at the N-terminus. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Gly-DL-Pro-DL-Phe-DL-Pro-DL-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: The protecting groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin.
Common reagents used in SPPS include:
Carbodiimides: (e.g., DIC, DCC) for activation.
Base: (e.g., DIPEA) to neutralize the reaction.
Cleavage reagents: (e.g., TFA) to release the peptide from the resin.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The process is optimized for yield and purity, with rigorous quality control measures in place.
Analyse Chemischer Reaktionen
Types of Reactions
Cbz-Gly-DL-Pro-DL-Phe-DL-Pro-DL-Leu-OH can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like sodium borohydride.
Substitution: Replacement of one functional group with another, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deprotected peptides.
Wissenschaftliche Forschungsanwendungen
Cbz-Gly-DL-Pro-DL-Phe-DL-Pro-DL-Leu-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of synthetic peptides for various applications, including cosmetics and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Cbz-Gly-DL-Pro-DL-Phe-DL-Pro-DL-Leu-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Vergleich Mit ähnlichen Verbindungen
Cbz-Gly-DL-Pro-DL-Phe-DL-Pro-DL-Leu-OH can be compared with other similar compounds, such as:
N-Cbz-DL-proline: A proline derivative used in peptide synthesis.
N-Cbz-Gly-Pro-Phe-Pro-Leu: A similar peptide with a different sequence.
N-CBZ-Phe-Leu: Another peptide with a different sequence and properties.
These compounds share some similarities in their structure and applications but differ in their specific sequences and resulting properties. This compound is unique due to its specific combination of amino acids and the presence of the Cbz protecting group.
Eigenschaften
IUPAC Name |
4-methyl-2-[[1-[3-phenyl-2-[[1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H45N5O8/c1-23(2)19-27(34(45)46)38-32(43)29-16-10-18-40(29)33(44)26(20-24-11-5-3-6-12-24)37-31(42)28-15-9-17-39(28)30(41)21-36-35(47)48-22-25-13-7-4-8-14-25/h3-8,11-14,23,26-29H,9-10,15-22H2,1-2H3,(H,36,47)(H,37,42)(H,38,43)(H,45,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNVGZIRPDUFOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-hydroxy-7-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl] 2-methyl-3-oxobutanoate](/img/structure/B12103968.png)






![3-[(3,4-Dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol](/img/structure/B12104003.png)

![3-propyl-2-[(1E,3E)-5-[(2Z)-3-propyl-2,3-dihydro-1,3-benzoxazol-2-ylidene]penta-1,3-dien-1-yl]-1,3-benzoxazol-3-ium iodide](/img/structure/B12104013.png)

![5-[(3-chloro-4-fluorophenyl)methyl]-N,11-diethyl-8-hydroxy-13-methyl-6,10-dioxo-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-3-carboxamide](/img/structure/B12104041.png)
